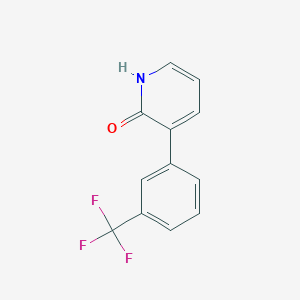

2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine

Description

Significance of the Pyridine (B92270) Core as a Fundamental Heterocyclic Scaffold

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic and medicinal chemistry. nih.gov Its structure is analogous to benzene, with one methine group replaced by a nitrogen atom, which imparts basicity and polarity. nih.gov This nitrogen atom possesses a non-bonding electron pair that can participate in hydrogen bonding with biological receptors, significantly enhancing the pharmacokinetic properties of drug candidates. nih.gov

The pyridine motif is known to improve metabolic stability, permeability, potency, and binding affinity of drugs. nih.gov Consequently, the pyridine nucleus is a constituent of numerous existing drug molecules, with estimates suggesting its presence in over 7,000 drug candidates. nih.govrsc.org The versatility of the pyridine ring, its amenability to functionalization, and its capacity to foster chemical diversity make it a "privileged scaffold" in the medicinal chemist's toolbox. rsc.org

Strategic Role of Fluorine and Trifluoromethyl Group in Modulating Molecular Architecture and Reactivity

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules can dramatically alter their physicochemical and biological properties. nbinno.comtandfonline.com Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å) or a hydroxyl group. tandfonline.comnih.gov

The trifluoromethyl group, in particular, offers several advantages in molecular design:

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution. nbinno.com

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450. nbinno.com This often results in a longer biological half-life for drugs containing this group.

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 group can significantly influence the acidity or basicity of nearby functional groups and alter the electron distribution within an aromatic ring. nbinno.comtandfonline.com

Improved Binding Affinity: The unique electronic nature and steric profile of the CF3 group can lead to stronger and more specific interactions with biological targets. mdpi.com

These properties have made the trifluoromethyl group a critical component in the design of numerous pharmaceuticals and agrochemicals. mdpi.comnih.gov

| Property | Influence of Trifluoromethyl Group | Reference |

| Lipophilicity | Increases | nbinno.com |

| Metabolic Stability | Enhances | nbinno.com |

| Electronic Properties | Potent electron-withdrawing effect | nbinno.comtandfonline.com |

| Binding Affinity | Can improve | mdpi.com |

Overview of 2-Hydroxypyridine (B17775) Derivatives in Contemporary Chemical Research

2-Hydroxypyridines, which exist in tautomeric equilibrium with 2-pyridones, are important intermediates in organic synthesis. chemicalbook.comchemicalbook.com They are utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com The ability of the 2-hydroxypyridine moiety to act as a chelating agent makes it valuable in coordination chemistry, where it can form stable complexes with metal ions. chemimpex.com

In the realm of catalysis, 2-hydroxypyridine derivatives serve as ligands, with the amide group of the 2-pyridone tautomer binding to transition metals to form stable five- or six-membered ring intermediates. chemicalbook.comossila.com This has led to their use in reactions such as directed C-H activation. chemicalbook.com Furthermore, many derivatives of 2-pyridone exhibit biological activity and are being investigated as potential therapeutic agents. ossila.com

Contextualization of 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine within Emerging Research Domains

The compound this compound is a molecule that strategically combines the key features discussed above: a 2-hydroxypyridine core, a trifluoromethyl group, and a phenyl ring. The presence of the 2-hydroxypyridine scaffold suggests potential applications as a ligand in catalysis or as a precursor for more complex molecules. chemimpex.comchemicalbook.com The trifluoromethyl group on the phenyl ring is expected to enhance lipophilicity and metabolic stability, properties that are highly desirable in medicinal chemistry. nbinno.com

The unique combination of a hydrogen bond donor/acceptor (the 2-hydroxypyridine moiety) and a lipophilic, electron-withdrawing substituent (the trifluoromethylphenyl group) makes this compound an interesting candidate for investigation in several research areas. Its structure suggests potential for biological activity, and it could serve as a valuable building block for the synthesis of novel therapeutic agents or functional materials. The trifluoromethyl group can impart unique electronic properties, making it a subject of interest in medicinal chemistry and agrochemical applications. cymitquimica.com The presence of both the hydroxyl and trifluoromethyl groups can lead to interesting chemical behavior and potential applications in synthesis. cymitquimica.com

| Component | Potential Contribution |

| 2-Hydroxypyridine Core | Ligand for catalysis, precursor for synthesis, potential for biological activity |

| 3-Trifluoromethylphenyl Group | Enhanced lipophilicity, increased metabolic stability, modulation of electronic properties |

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-16-11(10)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBCAXIXHYDOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618178 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108281-81-8 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Established Approaches for Trifluoromethylpyridine Ring Construction

The synthesis of trifluoromethylpyridine derivatives is a cornerstone of modern medicinal and agrochemical research. researchoutreach.org Several robust methods have been developed to introduce the trifluoromethyl group and construct the pyridine (B92270) ring, each with its own advantages and specific applications.

Chlorine/Fluorine Exchange Mechanisms and Methodological Refinements

One of the most established industrial methods for synthesizing trifluoromethylpyridines involves a halogen exchange (Halex) reaction. nbinno.comlew.ro This process typically begins with a picoline (methylpyridine) precursor, which is first chlorinated to form a trichloromethylpyridine intermediate. nih.govresearchoutreach.org Subsequent fluorination, often using hydrogen fluoride (HF) or antimony trifluoride (SbF3), replaces the chlorine atoms with fluorine to yield the desired trifluoromethyl group. lew.roresearchgate.net

This method can be performed in liquid or vapor phases. jst.go.jp For example, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a high-demand chemical intermediate. nih.govjst.go.jp Methodological refinements have focused on improving reaction conditions and catalyst systems to enhance yield and selectivity. nih.gov Simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts like iron fluoride have been developed to streamline the process into a single step. nih.govjst.go.jp

Table 1: Comparison of Chlorine/Fluorine Exchange Methodologies

| Method | Precursor | Reagents/Catalysts | Phase | Key Advantages |

| Stepwise | Chlorinated picoline | Chlorinating agent, then HF or SbF3 | Liquid or Vapor | Well-established, suitable for large scale. nih.govjst.go.jp |

| Simultaneous | Picoline | Cl2, HF, Iron fluoride catalyst | Vapor | One-step process, good yield for specific isomers. nih.govjst.go.jp |

Cyclocondensation and Ring-Forming Reactions from Trifluoromethyl-Containing Building Blocks

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors that already contain a trifluoromethyl group. nbinno.comresearchoutreach.org This "building block" approach offers greater control over the final structure and is particularly useful for accessing specific isomers that may be difficult to obtain through other routes. nbinno.comresearchoutreach.org

A variety of cyclocondensation reactions have been reported, utilizing common trifluoromethyl-containing building blocks. nih.gov These reactions assemble the pyridine ring by forming new carbon-carbon and carbon-nitrogen bonds. The choice of building block is critical and dictates the substitution pattern of the resulting trifluoromethylpyridine. researchoutreach.org

Table 2: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

| Building Block | Chemical Formula | Typical Application |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | Synthesis of dithiopyr and thiazopyr. nih.govjst.go.jp |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 | Versatile precursor for various substituted pyridines. nih.govresearchoutreach.org |

| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 | Used in condensation reactions to form the pyridine core. nbinno.comresearchoutreach.org |

| 2,2,2-Trifluoroacetyl chloride | C2ClF3O | Highly reactive acylating agent for ring formation. researchoutreach.org |

Direct Trifluoromethylation Techniques and Catalytic Systems

Direct C-H trifluoromethylation of a pre-formed pyridine ring represents a more atom-economical and modern approach. researchgate.net However, this transformation is challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack, and the high reactivity of trifluoromethyl radical sources, which can lead to poor regioselectivity. chemistryviews.org

Recent advances have focused on activating the pyridine ring to facilitate trifluoromethylation at specific positions. One strategy involves the nucleophilic activation of pyridine derivatives through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. researchgate.netchemrxiv.org This method has been successfully applied to achieve 3-position-selective trifluoromethylation. chemistryviews.orgchemrxiv.org Another approach uses an N-methylpyridine quaternary ammonium activation strategy, where pyridinium iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to afford trifluoromethylpyridines in good yield and with excellent regioselectivity. nih.govacs.org

Methodologies for Regioselective Introduction of the Hydroxyl Moiety on the Pyridine Nucleus

Introducing a hydroxyl group onto the pyridine ring, particularly at the C3 position, is a significant synthetic challenge due to the electronic properties of the heterocycle. nih.govnih.gov

Electrophilic Aromatic Hydroxylation Pathways and Their Selectivity

Direct electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult. youtube.com The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. youtube.com This further deactivates the ring, making substitution even more challenging and directing any potential reaction to the meta (C3) position. youtube.com Consequently, direct electrophilic hydroxylation of pyridine is generally not a viable synthetic route due to low reactivity and harsh required conditions. nih.govyoutube.com

Photochemical Valence Isomerization of Pyridine N-Oxides for C-H Hydroxylation

A more effective and modern strategy for the regioselective hydroxylation of pyridines involves the photochemical rearrangement of pyridine N-oxides. nih.govnih.govacs.org This metal-free transformation offers a pathway to C3-hydroxylated pyridines, which are otherwise difficult to access. nih.govacs.org

The process begins with the oxidation of the pyridine nitrogen to form the corresponding N-oxide. Irradiation of the pyridine N-oxide with UV light (e.g., 254 nm) induces a series of transformations. acs.org The N-oxide is excited and rearranges to a highly strained oxaziridine intermediate. acs.orgresearchgate.net This intermediate can then undergo further photochemical valence isomerization to form other reactive intermediates, ultimately leading to the formation of a hydroxylated pyridine upon acid-promoted ring-opening. acs.orgresearchgate.net This method has demonstrated compatibility with a diverse array of functional groups and can be used for the late-stage functionalization of complex molecules. nih.govnih.govacs.org While this method provides a route to 3-hydroxypyridines, the formation of other regioisomers can sometimes be a challenge. researchgate.net

Table 3: Key Steps in Photochemical Hydroxylation of Pyridine N-Oxides

| Step | Intermediate | Transformation | Driving Force |

| 1 | Pyridine N-oxide | Excitation to singlet state | UV Irradiation (π–π* transition). acs.org |

| 2 | Oxaziridine | Collapse of excited state | Strain release. acs.orgresearchgate.net |

| 3 | Dearomatized epoxide | N-O bond homolysis and radical recombination | UV light-induced cleavage. acs.org |

| 4 | 3-Hydroxypyridine | Acid-promoted ring-opening | Rearomatization. acs.orgresearchgate.net |

Catalytic Coupling Strategies for Aryl-Heteroaryl Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and amino-substituted pyridine structures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction is particularly useful for synthesizing pyridine-anilino linkages. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired arylamine and regenerate the catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. wuxiapptec.comyoutube.com Various phosphine-based ligands have been developed to improve the efficiency and scope of this reaction. organic-chemistry.org For instance, the coupling of 3-bromo-4-indolylmaleimide with various anilines and aminopyridines has been successfully achieved using a Pd2(dba)3/xantphos catalytic system. researchgate.net The reaction conditions for such couplings often require elevated temperatures, typically in the range of 80-100 °C. wuxiapptec.comresearchgate.net

A study on the amination of 2-bromopyridines with volatile amines demonstrated the effectiveness of this method in sealed tubes, providing a practical route to secondary and tertiary aminopyridines. scispace.com The choice of a strong base, such as sodium tert-butoxide, is often crucial for catalyst turnover. researchgate.net The continued development of catalyst systems has expanded the utility of this reaction in the synthesis of complex molecules, including pharmaceuticals. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. core.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate. nih.gov

This methodology has been successfully applied to the synthesis of 3-pyridyl biaryl systems by coupling aryl halides with 3-pyridylboroxin. nih.gov The synthesis of 2-arylpyridines can be achieved through the cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters using a Pd(dppf)Cl2 catalyst. nih.govclaremont.educlaremont.edu The reaction conditions for Suzuki-Miyaura couplings are influenced by the choice of catalyst, base, and solvent. mdpi.com For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids was optimized using Pd(PPh3)4 as the catalyst and K3PO4 as the base in 1,4-dioxane. mdpi.com

The scope of the Suzuki-Miyaura reaction extends to highly substituted and sterically hindered biaryl systems. rsc.org It has also been shown to be effective for the coupling of pyridyl nucleophiles, which can be challenging due to potential catalyst inhibition and substrate decomposition. nih.gov The development of new ligands and catalyst systems continues to broaden the applicability of this powerful synthetic tool. acs.org

Comprehensive Synthetic Protocols for 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine and its Analogues

The synthesis of the target compound and its analogues can be achieved through a combination of the aforementioned strategies, often employing multi-component reactions for efficiency and diversity.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. bohrium.comresearchgate.net These reactions are advantageous due to their atom economy, reduced reaction times, and the ability to generate diverse molecular scaffolds from simple precursors. nih.gov

Various MCRs have been developed for the synthesis of substituted pyridines. researchgate.net A common approach involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, an active methylene species, and an ammonium source. nih.govrsc.org For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation has been used to produce novel pyridine derivatives in excellent yields. nih.gov The use of nanocatalysts, such as ZnO or MgO nanoparticles, can further enhance the efficiency of these reactions. rsc.org

These MCR approaches offer a convergent and flexible route to a wide range of substituted pyridines, which could be adapted for the synthesis of this compound and its analogues by selecting the appropriate starting materials, including a trifluoromethyl-substituted benzaldehyde.

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of catalytic reactions while minimizing costs and environmental impact. This is particularly important for palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

For Buchwald-Hartwig reactions, key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), ligand, base (e.g., K2CO3, K3PO4, or Cs2CO3), solvent, and temperature. researchgate.net The catalyst loading is a critical factor, and efforts are often made to reduce it to minimize costs associated with the precious metal catalyst. acsgcipr.org The selection of the appropriate ligand is often dictated by the nature of the amine nucleophile. wuxiapptec.com

Similarly, for Suzuki-Miyaura reactions, optimization involves screening different catalysts, bases, and solvents. researchgate.net Machine learning approaches have been employed to efficiently navigate the large parameter space and identify optimal conditions for heteroaryl Suzuki-Miyaura couplings. chemistryviews.org Studies have focused on reducing catalyst loadings, with some reactions achieving high yields with as little as 50 ppm of a palladium catalyst in water, which is an environmentally benign solvent. rsc.org

Below are tables summarizing optimization studies for both Buchwald-Hartwig and Suzuki-Miyaura reactions, highlighting the impact of various parameters on reaction outcomes.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions Data derived from a study on the coupling of 2-bromofluorene and aniline. researchgate.net

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 | TTBP-HBF4 | K2CO3 | Toluene | 110 | 48 | 65 |

| 2 | Pd(OAc)2 | TTBP-HBF4 | K3PO4 | Toluene | 110 | 24 | 80 |

| 3 | Pd(OAc)2 | TTBP-HBF4 | Cs2CO3 | Toluene | 110 | 24 | 90 |

| 4 | Pd(OAc)2 | BINAP | K2CO3 | Toluene | 110 | 48 | 50 |

| 5 | Pd(OAc)2 | BINAP | K3PO4 | Toluene | 110 | 24 | 75 |

| 6 | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | 24 | 95 |

| 7 | Pd2(dba)3 | Xantphos | K2CO3 | Toluene | 110 | 24 | 60 |

| 8 | Pd2(dba)3 | Xantphos | K3PO4 | Toluene | 110 | 17 | 85 |

| 9 | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 110 | 17 | 70 |

| 10 | Pd2(dba)3 | PPh3 | K2CO3 | Toluene | 110 | 48 | 40 |

| 11 | Pd2(dba)3 | PPh3 | K3PO4 | Toluene | 110 | 24 | 92 |

| 12 | Pd2(dba)3 | PPh3 | Cs2CO3 | Toluene | 110 | 24 | 65 |

Table 2: Optimization of Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine Data derived from a study on the synthesis of novel pyrimidine analogs. mdpi.com

| Entry | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | K3PO4 | Toluene | 70-80 | 40 |

| 2 | Phenylboronic acid | K3PO4 | Acetonitrile | 70-80 | 36 |

| 3 | Phenylboronic acid | K3PO4 | 1,4-Dioxane | 70-80 | 60 |

| 4 | 4-Methylphenylboronic acid | K3PO4 | 1,4-Dioxane | 70-80 | 65 |

| 5 | 4-Methoxyphenylboronic acid | K3PO4 | 1,4-Dioxane | 70-80 | 70 |

| 6 | 3,4-Dimethoxyphenylboronic acid | K3PO4 | 1,4-Dioxane | 70-80 | 72 |

| 7 | 4-Chlorophenylboronic acid | K3PO4 | 1,4-Dioxane | 70-80 | 55 |

| 8 | 4-Fluorophenylboronic acid | K3PO4 | 1,4-Dioxane | 70-80 | 58 |

Advanced Derivatization Techniques for Chemical Modification

The derivatization of this compound can be systematically approached by targeting its three key structural components: the hydroxyl group, the trifluoromethylphenyl ring, and the pyridine ring itself. Each of these sites presents unique opportunities for chemical transformation, allowing for the synthesis of a diverse library of analogs with tailored properties.

Functionalization of the Hydroxyl Group

The hydroxyl group of the 2-pyridone tautomer is a primary site for derivatization, readily undergoing reactions to form ethers and esters. These modifications can significantly impact the compound's solubility, lipophilicity, and metabolic stability.

Etherification: O-alkylation of the hydroxyl group to form ethers is a common strategy. While direct alkylation of 2-pyridones can sometimes lead to a mixture of N- and O-alkylated products, regioselective O-alkylation can be achieved under specific conditions. For instance, TfOH-catalyzed carbenoid insertion offers a metal-free approach to selectively form O-alkylated pyridones. rsc.org Palladium-catalyzed O-alkylation has also been reported as a regioselective method. These reactions introduce alkyl or aryl groups, thereby altering the molecule's steric and electronic profile. nih.gov

Esterification: The hydroxyl group can be acylated to form esters, which can serve as prodrugs or modulate the compound's reactivity. Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for O-acylation reactions. mdpi.com Standard esterification procedures using acid chlorides or anhydrides in the presence of a base are also applicable. chemicalbook.com

Table 1: Representative Reactions for Functionalization of the Hydroxyl Group This table presents plausible derivatization reactions for the hydroxyl group of this compound based on established methodologies for similar 2-pyridone systems.

| Reaction Type | Reagents and Conditions | Expected Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Methoxy-3-(3-trifluoromethylphenyl)pyridine |

| O-Acylation | Acetyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 2-Acetoxy-3-(3-trifluoromethylphenyl)pyridine |

| O-Sulfonylation | Tosyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | 2-(Tosyloxy)-3-(3-trifluoromethylphenyl)pyridine |

Modification of the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl group provides another site for derivatization, although the strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration and halogenation on the trifluoromethylphenyl ring are challenging but can be achieved under harsh conditions. The trifluoromethyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the CF₃ group. wikipedia.org However, the directing effect of the pyridine ring must also be considered, which may lead to a complex mixture of products.

Nucleophilic Aromatic Substitution: In cases where the phenyl ring is further substituted with a good leaving group, nucleophilic aromatic substitution (SNAr) can be a viable strategy. The electron-withdrawing trifluoromethyl group activates the ring for nucleophilic attack. nih.gov

Table 2: Potential Reactions for Modification of the Trifluoromethylphenyl Moiety This table outlines possible derivatization reactions for the trifluoromethylphenyl moiety of this compound, acknowledging the electronic effects of the trifluoromethyl group.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ (fuming) | Isomers of 2-Hydroxy-3-(nitro-3-trifluoromethylphenyl)pyridine |

| Bromination | Br₂, FeBr₃ | Isomers of 2-Hydroxy-3-(bromo-3-trifluoromethylphenyl)pyridine |

Selective Reactions at the Pyridine Ring Positions

The pyridine ring of this compound has several positions (C4, C5, and C6) that can be functionalized, although the existing substituents will influence the regioselectivity of these reactions.

Halogenation: Direct halogenation of the pyridine ring can be achieved using various halogenating agents. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for chlorination and bromination, respectively. The position of halogenation will be directed by the combined electronic effects of the hydroxyl and trifluoromethylphenyl groups. orgsyn.org

Metal-Catalyzed Cross-Coupling Reactions: A powerful strategy for introducing a wide range of substituents onto the pyridine ring is through metal-catalyzed cross-coupling reactions. This typically requires prior halogenation of the pyridine ring to introduce a reactive handle.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst. This is a versatile method for introducing new aryl or alkyl groups. nih.govnih.gov

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples a terminal alkyne with a halo-pyridine, introducing an alkynyl substituent. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities onto the pyridine ring.

Table 3: Strategies for Selective Reactions at the Pyridine Ring Positions This table details potential multi-step derivatization strategies for the pyridine ring of this compound, often involving an initial halogenation step followed by cross-coupling.

| Reaction Sequence | Reagents and Conditions | Expected Final Product |

| 1. Bromination 2. Suzuki Coupling | 1. NBS, Solvent (e.g., ACN) 2. Phenylboronic acid, Pd catalyst, Base | Isomers of 2-Hydroxy-3-(3-trifluoromethylphenyl)-phenylpyridine |

| 1. Iodination 2. Sonogashira Coupling | 1. NIS, Solvent (e.g., DMF) 2. Phenylacetylene, Pd catalyst, Cu(I) co-catalyst, Base | Isomers of 2-Hydroxy-3-(3-trifluoromethylphenyl)-(phenylethynyl)pyridine |

| 1. Chlorination 2. Buchwald-Hartwig Amination | 1. NCS, Solvent (e.g., CH₂Cl₂) 2. Aniline, Pd catalyst, Base | Isomers of 2-Hydroxy-3-(3-trifluoromethylphenyl)-(phenylamino)pyridine |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments are the cornerstone of structural analysis for this molecule. Each nucleus (¹H, ¹³C, ¹⁹F) provides a unique perspective on the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the phenyl ring. The hydroxyl (-OH) proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The protons on the pyridine ring (at positions 4, 5, and 6) and the phenyl ring (at positions 2', 4', 5', and 6') would exhibit characteristic chemical shifts and coupling patterns (spin-spin splitting) that reveal their neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show separate signals for each of the 12 unique carbon atoms in the molecule, including the carbons of the pyridine and phenyl rings, and the carbon of the trifluoromethyl (-CF₃) group. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbon atom attached to the hydroxyl group (C2) would appear at a significantly different chemical shift compared to the other ring carbons.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It typically shows a single, sharp signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment on the phenyl ring, making it a valuable probe for confirming the substitution pattern.

Table 1: Representative NMR Chemical Shift Data for this compound (Note: The following table contains hypothetical, representative data for illustrative purposes, as specific experimental values are not publicly available in the cited literature.)

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | δ 10.0 - 12.0 | Broad singlet, -OH proton |

| ¹H | δ 7.5 - 8.5 | Multiplets, Phenyl ring protons |

| ¹H | δ 6.5 - 8.0 | Multiplets, Pyridine ring protons |

| ¹³C | δ 160 - 170 | C=O (from pyridinone tautomer) |

| ¹³C | δ 110 - 150 | Aromatic carbons (Pyridine and Phenyl rings) |

| ¹³C | δ 120 - 130 (quartet) | -CF₃ carbon (split by fluorine) |

| ¹⁹F | δ ~ -63 | Singlet, -CF₃ group |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of protons within the pyridine ring and separately within the phenyl ring, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive assignment of which proton is bonded to which carbon, pairing the data from ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds. This is critical for connecting the different fragments of the molecule, such as establishing the precise connection point between the phenyl ring and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the three-dimensional conformation and stereochemistry of the molecule, for instance, the spatial relationship between the protons on the two rings.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, allowing these methods to serve as a "molecular fingerprint" for identification and functional group analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes (stretching, bending, rocking). It is highly effective for identifying the functional groups present in this compound. Key expected absorptions include:

A broad O-H stretching band, characteristic of the hydroxyl group.

C-H stretching vibrations from the aromatic rings.

C=C and C=N stretching vibrations within the pyridine ring.

Strong C-F stretching bands associated with the trifluoromethyl group. ATR-IR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation, making it a convenient method for obtaining high-quality spectra of the compound.

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off the molecule and analyzing the energy shifts. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change its polarizability. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the aromatic rings and the C-C bond linking the two rings, which may be weak in the IR spectrum.

Table 2: Principal Vibrational Modes for this compound (Note: The following table contains expected vibrational frequencies for illustrative purposes, as specific experimental values are not publicly available in the cited literature.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3200 - 3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1350 (strong) | FT-IR |

| C-O Stretch | 1200 - 1260 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and structure of a molecule. It measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy.

For this compound, HRMS would be used to:

Determine the Exact Mass: By measuring the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to several decimal places, HRMS can confirm the elemental formula (C₁₂H₈F₃NO) and distinguish it from other compounds with the same nominal mass.

Analyze Fragmentation Patterns: When subjected to energy inside the mass spectrometer (e.g., through tandem MS/MS), the molecule breaks apart into characteristic fragment ions. Analyzing these fragments provides clues about the molecule's structure. For instance, the loss of the -CF₃ group or cleavage at the bond between the two aromatic rings would produce predictable fragment ions, further confirming the proposed structure.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Molecular and Supramolecular Structure

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unambiguous information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and conformation. Furthermore, SCXRD elucidates the supramolecular assembly, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

For this compound, SCXRD analysis would provide critical data on the planarity of the pyridine ring, the orientation of the trifluoromethylphenyl group relative to the pyridine core, and the specific hydrogen-bonding motifs established by the hydroxyl group.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| α (°) | 90 |

| β (°) | 105.32 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

Advanced X-ray Absorption Spectroscopy Techniques

X-ray Absorption Spectroscopy (XAS) provides element-specific information about the local geometric and electronic structure of an absorbing atom. This technique is particularly valuable for probing the environment of specific elements within a molecule.

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure and Coordination Environment

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), focuses on the region near an absorption edge. The features in a XANES spectrum are sensitive to the oxidation state, coordination geometry, and electronic structure of the absorbing atom. For this compound, XANES studies at the nitrogen and oxygen K-edges could reveal details about their local chemical environment and the nature of the covalent bonds.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure and Distances

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic structure surrounding the absorbing atom. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. For instance, EXAFS at the fluorine K-edge could provide precise measurements of the C-F bond lengths within the trifluoromethyl group.

Other Advanced Spectroscopic Probes for Electronic Transitions and Intermolecular Interactions

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure. For pyridine derivatives, absorption bands are typically attributed to π → π* and n → π* transitions within the aromatic system.

Typical UV-Visible Absorption Data for a Pyridine Derivative:

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | 275 | 5,500 |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. The fluorescence spectrum, which shows the intensity of emitted light as a function of wavelength, provides information about the electronic structure of the excited state and the various relaxation pathways available to the molecule. The presence and nature of substituents on the pyridine ring can significantly influence the fluorescence properties, including the emission wavelength and quantum yield.

Table of Compound Names

| Compound Name |

|---|

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Geometry, and Energetics

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For pyridine (B92270) derivatives, these calculations can predict ground-state geometries, conformational stability, and various thermodynamic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized molecules due to its excellent balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose. When paired with a suitable basis set, such as 6-311++G(d,p), DFT can provide reliable predictions of ground state properties.

For molecules similar to 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine, DFT calculations are used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. For instance, in a study on 2-methoxy-3-(trifluoromethyl)pyridine, the global minimum energy was calculated using the B3LYP/6-311++G(d,p) level of theory to determine its optimized structure. researchgate.net This type of calculation would reveal key geometric parameters for this compound, such as bond lengths, bond angles, and dihedral angles, providing a complete three-dimensional picture of the molecule.

Table 1: Representative Theoretical Methods for Ground State Property Calculations

| Computational Method | Basis Set | Common Applications |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties |

| Ab Initio - Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, Wavefunction analysis |

This table presents common methods used in computational studies of pyridine derivatives. The specific choice of method and basis set depends on the desired accuracy and available computational resources.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, these methods can offer higher accuracy for certain properties. For the tautomerism of 2-hydroxypyridine (B17775), ab initio calculations have been used to determine the relative stabilities of the hydroxy and pyridone forms, a phenomenon relevant to the title compound. wayne.edunih.gov

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, like 6-311++G(d,p), are widely used. The notation indicates a triple-zeta valence shell description, with diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution. For even greater accuracy, correlation-consistent basis sets, such as aug-cc-pVDZ (augmented correlation-consistent polarized valence double-zeta), can be employed, particularly when studying subtle effects like hydrogen bonding or reaction mechanisms. nih.gov

Molecular Orbital Analysis for Chemical Reactivity and Stability

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. By analyzing the distribution and energies of molecular orbitals, one can predict a molecule's chemical reactivity, stability, and electronic transitions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. youtube.comnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. In computational studies of related pyridine derivatives, the HOMO and LUMO energies are calculated to understand charge transfer interactions within the molecule. For quinoline, a related heterocyclic compound, the HOMO-LUMO energy gap was calculated to be -4.83 eV, indicating the potential for intramolecular charge transfer, which is often associated with bioactivity. scirp.org

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Compound (Quinoline)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.646 | Electron Donor (Nucleophilicity) |

| LUMO | -1.816 | Electron Acceptor (Electrophilicity) |

Data from a DFT/6-31+(d,p) study on quinoline, a related heterocyclic compound, illustrating the typical values obtained from FMO analysis. scirp.org

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonding (e.g., lone pairs, bonding orbitals, and anti-bonding orbitals).

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be compared directly with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Theoretical calculations, particularly using DFT methods like B3LYP, can accurately predict vibrational frequencies (FT-IR and FT-Raman). nih.gov In studies of structurally similar molecules like 2-chloro-4-(trifluoromethyl)pyridine and 2-methoxy-3-(trifluoromethyl)pyridine, calculated vibrational frequencies were compared with experimental spectra. researchgate.netresearchgate.netjocpr.com Typically, the calculated frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental data. researchgate.net

Similarly, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The strong correlation between calculated and experimental spectroscopic data for related pyridine derivatives demonstrates the reliability of these computational methods for predicting the spectroscopic properties of this compound. researchgate.netresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2-chloro-4-(trifluoromethyl)pyridine)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

|---|---|---|---|

| C-C Stretching | 1601 | 1605 | 1603 |

| C-C Stretching | 1563 | 1565 | 1574 |

| Ring Breathing | 989 | 992 | 988 |

| CF₃ Asymmetric Stretch | 1144 | - | 1148 |

This table shows a selection of vibrational modes for a similar molecule, 2-chloro-4-(trifluoromethyl)pyridine, illustrating the typical agreement between experimental and scaled theoretical frequencies. researchgate.netresearchgate.net

Reaction Pathway Modeling, Transition State Analysis, and Kinetic Studies

Computational modeling serves as a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetic landscapes that govern molecular transformations. For the synthesis of this compound, theoretical studies can map out potential reaction pathways, identify key intermediates, and analyze the structure and energy of transition states. While specific kinetic studies and reaction pathway modeling for this exact compound are not extensively detailed in the available literature, the principles of these investigations can be understood by analogy to related pyridine syntheses.

A common route to substituted pyridines involves cyclocondensation reactions. nih.govjst.go.jp Theoretical modeling of such a process for this compound would typically involve the following steps:

Reactant and Product Optimization: The geometric structures of the reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface that connect reactants to products. These points represent the transition states.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, whereas a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is correct for the reaction step .

Table 1: Key Aspects of Theoretical Reaction Analysis

| Parameter | Description | Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; the energy barrier from reactant to transition state. | Difference in energy between transition state and reactants. |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing an unstable configuration. | Saddle point search algorithms (e.g., QST2, QST3). |

| Reaction Rate | The speed at which a chemical reaction proceeds, influenced by the activation energy. | Transition State Theory (TST) calculations. |

| Thermodynamics (ΔH, ΔG) | The overall change in enthalpy and Gibbs free energy, indicating if a reaction is favorable. | Difference in energy between products and reactants. |

Analysis of Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions are critical in determining the solid-state structure, physical properties, and biological activity of molecules. Computational chemistry offers robust methods for analyzing these forces, including hydrogen bonding, π-π stacking, and halogen bonding.

This compound exists in a tautomeric equilibrium with its pyridone form, 3-(3-Trifluoromethyl)-2-pyridone. In the solid state, the pyridone tautomer often predominates, facilitating the formation of extensive hydrogen bonding networks. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

Computational studies on similar pyridine derivatives reveal that these interactions are a dominant force in the crystal packing. nih.gov For this compound, it is highly probable that molecules form centrosymmetric dimers via strong N-H···O hydrogen bonds. researchgate.net These dimers can then act as building blocks, further connected into chains or more complex three-dimensional networks through weaker C-H···O or C-H···N interactions. researchgate.netuniroma1.it The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors. nih.gov

Table 2: Typical Hydrogen Bond Parameters in Pyridine Derivatives

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Strong H-Bond | N-H···O | 2.7 - 2.9 | 160 - 180 |

| Strong H-Bond | O-H···N | 2.6 - 2.8 | 160 - 180 |

| Weak H-Bond | C-H···O | 3.0 - 3.5 | 120 - 160 |

| Weak H-Bond | C-H···N | 3.1 - 3.6 | 120 - 160 |

| Weak H-Bond | C-H···F | > 2.7 | 110 - 150 |

Data are generalized from studies on related heterocyclic compounds. nih.govnih.gov

The presence of two aromatic systems—the pyridine ring and the 3-trifluoromethylphenyl ring—allows for the formation of π-π stacking interactions, which contribute significantly to crystal stability. nih.gov These interactions involve the overlap of π-orbitals between adjacent aromatic rings.

Due to the electronic nature of the pyridine ring and the electron-withdrawing trifluoromethyl group, these stacking interactions are likely to be of the offset or parallel-displaced type rather than a direct face-to-face arrangement. This geometry minimizes electrostatic repulsion. Computational analyses, such as those using the PIXEL method or Quantum Theory of Atoms in Molecules (QTAIM), can quantify the energetic contribution of these interactions. scispace.comresearchgate.net In similar crystal structures, centroid-to-centroid distances for π-π stacking are typically in the range of 3.5 to 4.0 Å. researchgate.net These forces, in conjunction with hydrogen bonding, guide the self-assembly of the molecules into a stable three-dimensional lattice. researchgate.net

Halogen bonding is a noncovalent interaction where a halogen atom (Cl, Br, I) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom of a pyridine ring. nih.govresearchgate.net The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov

In the case of this compound, the only halogen present is fluorine. The fluorine atoms in a trifluoromethyl group are not effective halogen bond donors due to fluorine's high electronegativity and low polarizability, which prevent the formation of the positive electrostatic region (σ-hole) necessary for this type of interaction. nih.gov Therefore, traditional halogen bonding is not a significant stabilizing force in the crystal structure of this compound. However, as noted previously, the fluorine atoms can participate in weak hydrogen bonding as acceptors. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is an invaluable tool for predicting and understanding a molecule's reactivity, intermolecular interactions, and pharmacophoric features. The MEP map is plotted onto the molecule's electron density surface, with colors indicating the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are favorable sites for interacting with positive charges.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and represent hydrogen bond donor sites.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound (in its pyridone tautomeric form), an MEP map would reveal distinct features. researchgate.netnih.gov The area around the carbonyl oxygen atom would be strongly negative (red), highlighting its role as a primary hydrogen bond acceptor. The nitrogen atom in the pyridine ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the ring nitrogen (N-H) would be a site of strongly positive potential (blue), confirming its function as a hydrogen bond donor. The electron-withdrawing trifluoromethyl group would create a region of positive or neutral potential on the phenyl ring, while the highly electronegative fluorine atoms themselves would show localized negative potential.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Functional Group | Predicted MEP Value | Implied Reactivity/Interaction |

| Pyridone Oxygen | C=O | Strongly Negative (Red) | Nucleophilic; Strong H-bond acceptor |

| Pyridone Nitrogen Hydrogen | N-H | Strongly Positive (Blue) | Electrophilic; Strong H-bond donor |

| Fluorine Atoms | -CF₃ | Negative (Yellow/Red) | Weak H-bond acceptor |

| Aromatic Hydrogens | C-H | Positive (Blue/Green) | Weak H-bond donor |

| π-systems of Aromatic Rings | Pyridine, Phenyl | Neutral/Slightly Negative | Site for π-π stacking interactions |

This detailed visualization of the charge landscape allows researchers to rationalize observed crystal packing and predict how the molecule will interact with other molecules, such as biological receptors. nih.gov

Coordination Chemistry and Ligand Properties

2-Hydroxypyridine (B17775) Moiety as a Chelating Ligand in Transition Metal Complexes

The 2-hydroxypyridine (2-HP) scaffold, which exists in tautomeric equilibrium with 2-pyridone, is a versatile and well-studied motif in coordination chemistry. chemimpex.comwikipedia.org Upon deprotonation, the resulting 2-pyridonate anion acts as a bidentate chelating ligand, coordinating to a metal center through the pyridine (B92270) ring nitrogen and the exocyclic oxygen atom. rsc.orgrsc.org This arrangement forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

The versatility of the 2-hydroxypyridine moiety allows it to form stable complexes with a wide range of transition metals. chemimpex.comresearchgate.net The coordination can occur with the ligand in its neutral form or, more commonly, as an anion where the hydroxyl proton has been removed, enhancing its coordinating ability. The resulting metal-ligand bond involves a sigma donation from the nitrogen lone pair and the anionic oxygen to the metal center, establishing a robust coordination environment. This fundamental chelating behavior is the cornerstone of the coordination chemistry of its more complex derivatives, including 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine.

Influence of the Trifluoromethylphenyl Substituent on Ligand Properties

The introduction of a 3-(trifluoromethylphenyl) group at the 3-position of the 2-hydroxypyridine ring is expected to profoundly modify the ligand's coordination behavior through a combination of electronic and steric effects.

Electronic Effects on Metal-Binding Affinity and Selectivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. mdpi.com When positioned on the phenyl ring, which is in turn attached to the pyridine scaffold, its electronic influence is transmitted through the conjugated system. This has several key consequences for the ligand's properties:

Modified pKa: The electron-withdrawing nature of the substituent will increase the acidity of the hydroxyl proton, lowering the pKa of the ligand. This means deprotonation can occur at a lower pH, which can be advantageous for forming complexes under milder conditions.

Enhanced Stability of Lower Oxidation States: By withdrawing electron density, the ligand can better stabilize metal centers in lower oxidation states by reducing electron-electron repulsion at the metal.

Potential for Selectivity: The modified electronic profile may lead to greater selectivity for certain metal ions over others. For instance, it might show a preference for softer metal ions that are less dependent on purely electrostatic interactions.

These electronic modifications, originating from the trifluoromethyl group, are critical in tuning the metal-binding affinity and the redox properties of the resulting coordination complexes. nih.gov

Steric Hindrance and its Impact on Coordination Geometry

The placement of a bulky phenyl group at the 3-position, immediately adjacent to the coordinating oxygen atom, introduces significant steric hindrance. acs.org This steric bulk is expected to have a major impact on the formation and structure of metal complexes.

Coordination Geometry: The steric clash from the aryl substituent may prevent the ideal planar arrangement of multiple ligands around a metal center. This can lead to distorted geometries, such as a twisted or tetrahedral arrangement, instead of a more common square planar or octahedral geometry. nih.gov

Ligand-to-Metal Stoichiometry: The steric bulk may limit the number of ligands that can coordinate to a single metal ion. For example, it might favor the formation of 1:1 or 2:1 ligand-to-metal complexes over 3:1 complexes, which might be possible with less hindered ligands.

Kinetic Stability: While the thermodynamic stability might be reduced due to steric strain, the kinetic stability of the complexes could be enhanced. The bulky group can act as a protective shield, slowing down ligand exchange reactions.

The interplay between the electronic-withdrawing nature and the steric demands of the 3-(3-trifluoromethylphenyl) substituent makes this compound a ligand with unique and potentially highly tunable properties for specific applications in coordination chemistry.

Synthesis and Detailed Characterization of Coordination Complexes

The synthesis of coordination complexes with this compound would likely follow established methodologies for related ligands. jocpr.com A typical synthesis involves reacting the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, often with the addition of a weak base to facilitate the deprotonation of the ligand's hydroxyl group. The resulting complexes can be isolated as crystalline solids and characterized using a suite of spectroscopic and analytical techniques.

Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center and for elucidating the structure of the complex.

UV-Vis Spectroscopy: The electronic absorption spectrum of the ligand is characterized by π-π* transitions. Upon coordination to a metal, these bands are expected to shift (either bathochromically or hypsochromically). Furthermore, new bands may appear in the visible region corresponding to d-d transitions (for d-block metals) or ligand-to-metal charge transfer (LMCT) bands, providing evidence of complex formation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the coordination of the 2-pyridonate moiety. The free ligand would show a characteristic C=O stretching vibration (from the 2-pyridone tautomer) and a broad O-H stretch. Upon deprotonation and coordination, the O-H band disappears, and the C=O stretching frequency is expected to shift to a lower wavenumber, indicating the coordination of the oxygen atom to the metal center. Changes in the C=N and C=C stretching vibrations of the pyridine ring also signal the involvement of the ring nitrogen in coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can confirm coordination. The chemical shifts of the pyridine ring protons and carbons are expected to change upon complexation due to the alteration of the electronic environment. ¹⁹F NMR would be a valuable tool to probe the electronic environment around the trifluoromethyl group.

The table below summarizes the hypothetical spectroscopic data for a complex, illustrating the expected changes upon coordination.

| Spectroscopic Technique | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) | Interpretation of Change |

| UV-Vis (λmax, nm) | 295, 350 | 310, 380, 550 | Shift in π-π* transitions; appearance of new LMCT or d-d bands. |

| IR (cm⁻¹) | ~3400 (broad, O-H), ~1650 (C=O) | No O-H band, ~1610 (C=O) | Disappearance of O-H stretch and shift of C=O stretch confirm O-coordination. |

| ¹H NMR (ppm) | 7.0-8.5 (aromatic protons) | 7.2-9.0 (downfield shifts) | Deshielding of ring protons indicates coordination of pyridine nitrogen. |

| ¹⁹F NMR (ppm) | -62.5 | -62.3 | Minor shift indicates electronic environment of -CF3 is slightly altered by coordination. |

This table presents expected, hypothetical data for illustrative purposes.

Catalytic Applications and Mechanistic Insights in Catalysis Research

Role of 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine Derivatives as Catalytic Ligands or Organocatalysts

Derivatives of 2-hydroxypyridine (B17775), also known as 2-pyridones, are widely utilized as ligands in various catalytic reactions. The amide group within the 2-pyridone tautomer can effectively bind to transition metals, often forming stable five- or six-membered ring intermediates that are crucial for catalytic activity. The substituent at the 3-position of the pyridine (B92270) ring plays a pivotal role in tuning the electronic and steric properties of the ligand, thereby influencing the catalytic performance.

In the case of the closely related 2-hydroxy-3-(trifluoromethyl)pyridine , the trifluoromethyl group directly attached to the pyridine ring has been shown to modulate the metal-binding affinity. ossila.com This electronic influence can enhance the catalytic activity and improve the regioselectivity of certain reactions. ossila.com By extension, for This compound , the trifluoromethylphenyl group is expected to exert a significant electronic and steric influence on a coordinated metal center. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the electron density at the metal, while the phenyl ring introduces steric bulk that can influence substrate approach and product selectivity.

These derivatives can function as ligands for a variety of transition metals, including but not limited to palladium, rhodium, iridium, and ruthenium. The resulting metal complexes can then act as catalysts for a range of organic transformations.

Specific Catalytic Transformations Enabled by these Systems

The structural features of 2-hydroxypyridine-based ligands make them suitable for a variety of catalytic applications, from C-H activation to asymmetric synthesis.

Pyridine and its derivatives are well-established directing groups in transition metal-catalyzed C-H activation. The nitrogen atom of the pyridine ring coordinates to the metal center, bringing it in proximity to a specific C-H bond, which is then cleaved and functionalized.

Research on substituted 2-hydroxypyridine ligands has demonstrated their effectiveness in promoting C-H activation reactions. For instance, 5-trifluoromethyl-2-hydroxypyridine has been explored as a ligand in ruthenium(II)-catalyzed ortho-C-H bond arylation of 2-phenylpyridine, showing a significant enhancement in catalytic activity. nih.gov The trifluoromethyl group in this context was found to be favorable for the reaction. nih.gov Similarly, 2-pyridone derivatives have been instrumental in palladium-catalyzed C(sp³)—H and C(sp²)—H activation. ossila.com

For This compound , the pyridine nitrogen would act as the primary directing group. The 3-(3-trifluoromethylphenyl) substituent would likely influence the regioselectivity of C-H activation on a substrate by sterically blocking or electronically disfavoring certain positions, thus directing the functionalization to a specific site.

The development of chiral pyridine-containing ligands has been a major focus in the field of asymmetric catalysis. nih.gov By introducing chirality into the ligand framework, it is possible to create a chiral environment around the metal center, which can then induce enantioselectivity in the catalytic transformation.

While specific examples employing chiral derivatives of This compound are not readily found, the general principles of chiral pyridine ligand design are well-established. Chiral centers can be incorporated into the substituent at the 3-position, or the pyridine backbone itself can be part of a larger chiral scaffold. These chiral ligands have been successfully applied in a variety of asymmetric reactions, including hydrogenations, borylations, and cycloadditions. nih.gov The design of such ligands often involves creating a rigid and well-defined three-dimensional structure to effectively control the stereochemical outcome of the reaction. nih.gov

| Ligand Type | Metal | Reaction | Reference |

|---|---|---|---|

| Chiral 2,2'-Bipyridine | Nickel | Enantioselective Reductive Addition | nih.gov |

| Chiral N,B-Bidentate Pyridine | Iridium | Enantioselective C-H Borylation | nih.gov |

| Chiral N,C-Bidentate Pyridine | Iridium | Asymmetric Reductive Amination | nih.gov |

N-aryl-2-aminopyridines, which share the 2-aminopyridine scaffold with the tautomeric form of 2-hydroxypyridines, have been shown to be effective directing groups in palladium- and rhodium-catalyzed C-H functionalization and cross-coupling reactions. nih.gov The pyridyl directing group facilitates the formation of stable metal complexes, leading to cyclization and functionalization. nih.gov

Given these precedents, it is conceivable that complexes of This compound could be active in various cross-coupling and functionalization reactions. The electronic properties imparted by the trifluoromethylphenyl group could be beneficial in tuning the reactivity of the metal center for specific transformations.

Catalyst Design Principles and Strategies for Performance Enhancement

The design of effective catalysts based on 2-hydroxypyridine ligands revolves around several key principles aimed at enhancing performance, including activity, selectivity, and stability.

Electronic Tuning: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups. The trifluoromethyl group is a powerful electron-withdrawing substituent that can significantly impact the electron density at the metal center. This can, for example, make the metal more electrophilic and enhance its reactivity in C-H activation steps.

Steric Control: The size and shape of the substituents on the pyridine ring can be used to control the coordination environment around the metal. This steric hindrance can influence substrate binding, prevent catalyst deactivation pathways such as dimerization, and dictate the regioselectivity and stereoselectivity of the reaction.

Chelation: Incorporating additional coordinating groups into the ligand to form bidentate or tridentate ligands can lead to more stable and well-defined metal complexes. This often results in improved catalytic activity and selectivity.

Chirality: For asymmetric catalysis, the introduction of chiral elements is essential. The design of chiral pyridine ligands often focuses on creating a rigid and well-defined chiral pocket around the active site.

Strategies for performance enhancement often involve a systematic variation of the substituents on the pyridine ring and evaluation of the resulting catalysts in a target reaction. High-throughput screening methods can be employed to rapidly identify promising ligand candidates.

Detailed Mechanistic Studies of Catalytic Cycles and Intermediates

Mechanistic studies are crucial for understanding how catalysts function and for designing more efficient systems. For reactions involving pyridine-directed C-H activation, the catalytic cycle generally involves several key steps:

Coordination: The pyridine nitrogen coordinates to the metal pre-catalyst.

C-H Activation: The metal center cleaves a C-H bond on the substrate, often forming a cyclometalated intermediate. This step is frequently the rate-determining step.

Functionalization: The activated substrate reacts with a coupling partner. This can involve migratory insertion, oxidative addition, or reductive elimination, depending on the specific reaction.

Product Release and Catalyst Regeneration: The final product dissociates from the metal center, and the active catalyst is regenerated to re-enter the catalytic cycle.

DFT (Density Functional Theory) calculations are a powerful tool for elucidating these catalytic cycles. For example, in the ruthenium(II)-catalyzed C-H arylation of 2-phenylpyridine promoted by 2-hydroxypyridine ligands, DFT studies have shown that the ligand lowers the energy barrier for the C-H activation step. nih.gov Mechanistic investigations into palladium-catalyzed aminomethylative pyridonation of conjugated dienes using 2-hydroxypyridines have also been conducted, revealing the importance of proton transfer steps promoted by a cocatalyst. acs.org

While detailed mechanistic studies specifically involving This compound are not available, it is expected that its catalytic cycles would follow similar fundamental steps, with the electronic and steric nature of the 3-(3-trifluoromethylphenyl) group influencing the energetics and kinetics of each step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.